molecular formula C4H3ClO3 B1598701 3-Chloro-2,4(3H,5H)-furandione CAS No. 4971-55-5

3-Chloro-2,4(3H,5H)-furandione

Cat. No. B1598701
M. Wt: 134.52 g/mol
InChI Key: DJEJYZZJYYNADA-UHFFFAOYSA-N
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Patent
US08399489B2

Procedure details

A solution of 5.0 g (37 mmol) of 3-chlorofuran-2,4(3H,5H) -dione and 3.3 g (43 mmol) of thiourea in 50 ml EtOH was heated at reflux for 4 h. Solvent was removed and the residue was dissolved in water with 1N HCl added. The aqueous solution was basified with aqueous Na2CO3. Thick solids that formed were filtered, rinsed with water and dried in vacuo. NMR: 1.2 (t, 3H), 4.2 (q, 2H), 4.6 (s, 2H), 4.9 (s, broad, 1H), 7.8 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[C:6](=O)[CH2:5][O:4][C:3]1=[O:8].[NH2:9][C:10]([NH2:12])=[S:11].[CH3:13][CH2:14][OH:15]>>[NH2:9][C:10]1[S:11][C:2]([C:3]([O:4][CH2:5][CH3:6])=[O:8])=[C:13]([CH2:14][OH:15])[N:12]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1C(OCC1=O)=O
Name
Quantity
3.3 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
50 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water with 1N HCl
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
Thick solids that formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
NC=1SC(=C(N1)CO)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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